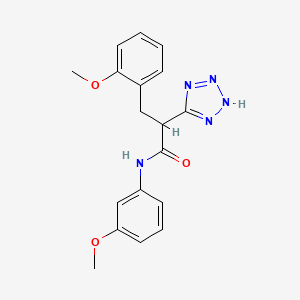
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as MTPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTPP is a tetrazole-based compound that has been shown to possess promising biological activities, making it an attractive target for drug discovery and development.
Aplicaciones Científicas De Investigación
Antisecretory Activity
Research on N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, containing a 1-methyl-1H-tetrazol-5-ylthio moiety, has shown potential gastric acid antisecretory activity. These compounds were evaluated for their ability to inhibit histamine-induced gastric acid secretion in rats, indicating their potential use in developing antiulcer agents (Ueda et al., 1991).
Antioxidant and Anticancer Activity
Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and assessed for their antioxidant and anticancer activities. These compounds, featuring moieties similar to the query compound, demonstrated significant activity against certain cancer cell lines and antioxidant properties, suggesting their potential in therapeutic applications (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents
Compounds with similar structural features have been explored for their antibacterial and antifungal properties. For example, derivatives synthesized from naproxen showed significant activity against various microbial strains, pointing towards their potential use in developing new antimicrobial agents (Helal et al., 2013).
Anti-inflammatory Applications
Studies on compounds like tepoxalin, which shares structural similarities with the query compound, have demonstrated potent anti-inflammatory activity by inhibiting both cyclooxygenase and 5-lipoxygenase activities. This dual inhibition suggests potential applications in treating conditions associated with inflammation (Argentieri et al., 1994).
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-14-8-5-7-13(11-14)19-18(24)15(17-20-22-23-21-17)10-12-6-3-4-9-16(12)26-2/h3-9,11,15H,10H2,1-2H3,(H,19,24)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHOTLDDCAKUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

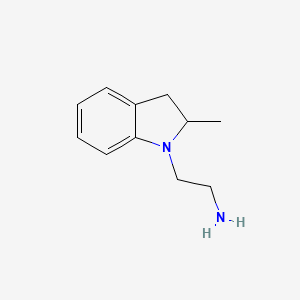
![1-(3-((3-((4-Bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2965209.png)
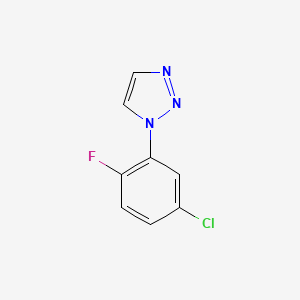
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide](/img/structure/B2965211.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2965214.png)

![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime](/img/structure/B2965217.png)
![phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate](/img/structure/B2965219.png)
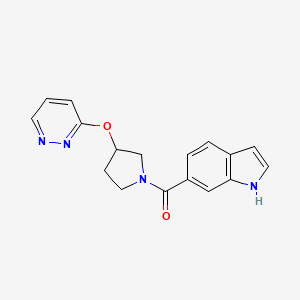
![3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid](/img/structure/B2965222.png)
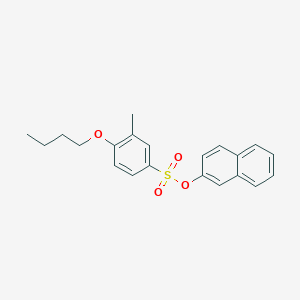
![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965227.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965228.png)
![2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2965229.png)